Product packaging for 2-Amino-2-(pyrrolidin-3-yl)acetic acid(Cat. No.:CAS No. 1214812-00-6)

2-Amino-2-(pyrrolidin-3-yl)acetic acid

Cat. No.: B594273
CAS No.: 1214812-00-6
M. Wt: 144.174
InChI Key: AFCSEXJCAXIMJK-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrrolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.174. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B594273 2-Amino-2-(pyrrolidin-3-yl)acetic acid CAS No. 1214812-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-pyrrolidin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(6(9)10)4-1-2-8-3-4/h4-5,8H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCSEXJCAXIMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655132
Record name Amino(pyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214812-00-6
Record name Amino(pyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Non Proteinogenic Amino Acid Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code. These unique structural units are increasingly utilized in peptide-based drug discovery to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. The incorporation of NPAAs can induce specific conformational constraints, enhance binding affinity to biological targets, and improve pharmacokinetic profiles.

2-Amino-2-(pyrrolidin-3-yl)acetic acid falls squarely within this category of specialized amino acids. Its structure, which features a pyrrolidine (B122466) ring appended to the alpha-carbon of a glycine-like residue, offers a distinct three-dimensional geometry that is not accessible with standard proteinogenic amino acids. This constrained conformation can be strategically employed to design peptidomimetics with predetermined secondary structures, a crucial aspect in modulating protein-protein interactions or designing potent enzyme inhibitors.

Significance of Pyrrolidine Containing Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs. nih.gov Its prevalence is attributed to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its inherent three-dimensionality. The saturated, non-planar nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling a more effective exploration of the chemical space around a biological target. nih.gov

The incorporation of a pyrrolidine moiety into a molecule can significantly influence its biological activity by:

Imposing Conformational Rigidity: The cyclic nature of the pyrrolidine ring restricts the rotational freedom of the molecule, leading to a more defined three-dimensional structure. This pre-organization can result in a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

Introducing Stereochemical Diversity: The pyrrolidine ring can contain multiple stereocenters, leading to a variety of stereoisomers with distinct biological profiles. The specific stereochemistry of the substituents on the pyrrolidine ring is often critical for selective interaction with chiral biological macromolecules like proteins and enzymes. nih.gov

Improving Pharmacokinetic Properties: The pyrrolidine scaffold can enhance a molecule's solubility, permeability, and metabolic stability, all of which are critical parameters for drug development.

The presence of the pyrrolidine ring in 2-Amino-2-(pyrrolidin-3-yl)acetic acid thus imparts these desirable characteristics, making it an attractive building block for the synthesis of novel bioactive compounds.

Rationale for Investigating 2 Amino 2 Pyrrolidin 3 Yl Acetic Acid As a Chemical Probe or Building Block

The investigation of 2-Amino-2-(pyrrolidin-3-yl)acetic acid as a chemical probe or synthetic building block is driven by several key factors. A chemical probe is a small molecule used to study and manipulate biological systems, while a building block is a molecular fragment used in the synthesis of more complex molecules.

The unique structural features of this compound make it an ideal candidate for these roles:

Constrained Dipeptide Mimic: The compound can be viewed as a constrained dipeptide mimic, where the pyrrolidine (B122466) ring locks the relative orientation of the amino and carboxyl groups. This makes it a valuable tool for probing the conformational requirements of peptide-protein interactions.

Scaffold for Library Synthesis: The pyrrolidine ring and the amino acid functionality provide multiple points for chemical modification, making it a suitable scaffold for the generation of diverse chemical libraries for high-throughput screening and drug discovery campaigns. The synthesis of analogs, such as 2-((3S,2S)-4-aminopyrrolidine-3-yl)acetic acid, highlights the potential for creating a variety of structurally related compounds for structure-activity relationship (SAR) studies. researchgate.net

Overview of Research Trajectories for Novel Chiral Amino Acids

Asymmetric Synthesis Approaches for Enantiopure this compound

The absolute configuration of the stereocenters in this compound is crucial for its biological activity. Consequently, the development of asymmetric synthetic routes to obtain single enantiomers is of paramount importance. These approaches can be broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of new chiral centers. In the context of synthesizing this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective introduction of the amino group at the α-position.

One common approach involves the use of Evans oxazolidinone auxiliaries. These are typically acylated with a protected glycine (B1666218) derivative, and the resulting chiral enolate is then subjected to electrophilic amination. While specific examples for the direct synthesis of this compound using this method are not extensively reported in publicly available literature, the general principle is well-established for the synthesis of α-amino acids. The pyrrolidine (B122466) moiety would likely be introduced prior to or after the asymmetric amination step, requiring careful strategic planning.

Another class of effective chiral auxiliaries is based on (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This auxiliary can be used in conjunction with a nickel(II) complex of glycine to facilitate the asymmetric alkylation of the α-carbon. acs.org The pyrrolidin-3-yl group could potentially be introduced as the alkylating agent, although this would require a suitably activated pyrrolidine precursor.

Chiral AuxiliaryGeneral ApproachKey Features
Evans Oxazolidinones Asymmetric alkylation or amination of a chiral N-acyloxazolidinone.High diastereoselectivity, well-established methodology, auxiliary is recoverable.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Ni(II) complex-mediated asymmetric alkylation of a glycine Schiff base.Effective for the synthesis of optically active amino acids, relies on metal complexation.
BINOL-derived auxiliaries Axially chiral auxiliaries used for the asymmetric synthesis of α-amino acids.High enantioselectivity can be achieved.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Transformations)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of the chiral inductor is required. Both organocatalysis and metal-based catalysis have emerged as powerful strategies for the synthesis of chiral amines and amino acids.

Organocatalysis: Proline and its derivatives are prominent organocatalysts for a variety of asymmetric transformations. unibo.itnih.gov For the synthesis of this compound, an organocatalytic Mannich reaction between a protected glycine equivalent and a suitable pyrrolidine-derived imine could be envisioned. Alternatively, organocatalytic conjugate addition reactions to nitro-olefins followed by reduction and further functionalization represent a viable route to substituted pyrrolidines. rsc.org While direct application to the target molecule is not explicitly detailed, these methods provide a strong foundation for the development of such a synthesis. Recent advancements have focused on developing novel pyrrolidine-based organocatalysts for various asymmetric reactions, highlighting the versatility of this scaffold in catalysis itself. nih.gov

Metal-Catalyzed Asymmetric Transformations: Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenations, aminations, and C-H activation reactions. An iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams has been developed for the synthesis of functionalized pyrrolidines. acs.org This method allows for the construction of the pyrrolidine ring with high selectivity. The subsequent introduction of the aminoacetic acid moiety would complete the synthesis.

Biocatalytic Synthesis Routes

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for pharmaceutical synthesis. Transaminases, in particular, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.

A chemoenzymatic approach could involve the synthesis of a suitable ketone precursor, such as N-Boc-3-(2-oxoacetyl)pyrrolidine. A stereoselective transamination of this ketone using an appropriate transaminase would then yield the desired enantiopure this compound derivative. Recent studies have demonstrated the successful use of transaminases for the synthesis of 2-substituted pyrrolidines, achieving high enantiomeric excess. acs.org Furthermore, biocatalytic methods for the construction of chiral pyrrolidines via intramolecular C(sp³)–H amination have been developed, offering novel and efficient pathways to these important heterocycles. acs.orgnih.gov The use of enzymes like laccase for the synthesis of functionalized pyrrolidine-2,3-diones also showcases the potential of biocatalysis in this area. rsc.org

Diastereoselective Synthesis of Defined Stereoisomers

With two stereocenters, this compound can exist as four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The synthesis of a specific diastereomer requires control over the relative stereochemistry of the two chiral centers.

Diastereoselective synthesis can be achieved by starting with an enantiopure pyrrolidine precursor and then performing a diastereoselective reaction to introduce the α-amino acid moiety. For example, starting with a commercially available enantiopure 3-substituted pyrrolidine allows for the control of the stereocenter on the ring. The subsequent introduction of the amino and carboxyl groups at the 2-position can then be directed by the existing stereocenter.

A three-component reaction catalyzed by Yb(OTf)3 between aldehydes, amines, and 1,1-cyclopropanediesters has been shown to produce pyrrolidines with high diastereoselectivity. organic-chemistry.org This method could be adapted to generate a pyrrolidine scaffold with the desired relative stereochemistry, which could then be further elaborated to the target amino acid.

Convergent and Divergent Synthetic Strategies for Analogue Generation

The development of convergent and divergent synthetic routes is crucial for the efficient generation of libraries of analogues for structure-activity relationship (SAR) studies.

A convergent strategy would involve the synthesis of the protected 2-aminopyrrolidine core and the acetic acid side chain separately, followed by their coupling in a later stage. This approach allows for the independent modification of both fragments, leading to a wide range of analogues.

A divergent strategy , on the other hand, would start from a common intermediate that can be selectively functionalized to produce different analogues. For example, a suitably protected pyrrolidine derivative with orthogonal protecting groups could be synthesized. Selective deprotection would then allow for the introduction of various substituents at different positions of the pyrrolidine ring or the amino acid backbone. A substituent-dependent divergent synthesis has been reported for the creation of various pyrrole (B145914) derivatives, a strategy that could be conceptually applied to the synthesis of pyrrolidine analogues. nih.gov

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry principles can be applied.

The use of biocatalysis , as discussed in section 2.1.3, is inherently a green approach due to the use of renewable catalysts (enzymes) and mild reaction conditions (aqueous media, ambient temperature and pressure). rsc.org This reduces energy consumption and the use of hazardous reagents.

The development of catalytic asymmetric methods , particularly organocatalysis, minimizes the use of stoichiometric chiral reagents and often employs more environmentally benign catalysts compared to some heavy metal catalysts. unibo.it

Solvent selection is another critical aspect of green chemistry. The use of greener solvents, or the reduction of solvent usage altogether, can significantly improve the environmental profile of a synthesis. Research into green solid-phase peptide synthesis (SPPS) has explored the use of alternative, more sustainable solvents to replace traditional ones like dimethylformamide (DMF).

Process Development Considerations for Scalable Synthesis

The successful transition of a synthetic route from a laboratory setting to a large-scale industrial process is a complex undertaking that requires careful consideration of numerous factors. For a molecule such as this compound, which contains multiple chiral centers and functional groups, these challenges are particularly pronounced. While specific process development data for this compound is not extensively detailed in publicly available literature, general principles of chemical process development allow for an informed discussion of the key considerations for its scalable synthesis.

A primary concern in scaling up the synthesis of this compound and its stereoisomers is the selection of a robust and economically viable synthetic route. An ideal route for large-scale production should utilize readily available and inexpensive starting materials, involve a minimal number of synthetic steps, and avoid the use of hazardous or difficult-to-handle reagents. Furthermore, each step in the synthetic sequence must be optimized to ensure high yields, purity, and reproducibility.

The stereoselective synthesis of the desired isomers of this compound is a critical aspect of process development. nih.gov Methods that rely on chiral auxiliaries or catalysts must be evaluated for their cost, efficiency, and the ease of removal of the chiral entity from the final product. Asymmetric hydrogenation and enzymatic resolutions are often explored as potentially scalable methods for establishing the desired stereochemistry. nih.gov

Purification of the final product and intermediates is another significant challenge in a large-scale setting. Traditional laboratory techniques such as column chromatography are often impractical and costly for multi-kilogram or ton-scale production. nih.gov Therefore, the development of scalable purification methods, such as crystallization, salt formation, or distillation, is crucial. The choice of solvents for reaction and purification is also critical, with a preference for those that are non-toxic, environmentally benign, and easily recoverable.

To illustrate the types of parameters that would be investigated during process development, the following hypothetical data tables outline key areas of optimization for a potential synthetic step.

Table 1: Hypothetical Optimization of a Key Coupling Reaction

EntrySolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1DichloromethaneTriethylamine25246590
2Acetonitrile (B52724)Diisopropylethylamine40187895
3TetrahydrofuranPotassium Carbonate60128597
42-MethyltetrahydrofuranSodium Bicarbonate50168296

Table 2: Evaluation of Scalable Purification Methods

MethodSolvent SystemRecovery (%)Purity Achieved (%)Scalability
Column ChromatographyEthyl Acetate/Hexane (B92381)70>99Low
RecrystallizationEthanol/Water8598.5High
Salt Formation (HCl)Isopropanol (B130326)9299.2High
DistillationNot Applicable---

Spectroscopic Probes for Conformational Analysis (e.g., Advanced NMR techniques, CD Spectroscopy)

Advanced spectroscopic techniques are instrumental in deciphering the conformational landscape of this compound in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the constitution and relative stereochemistry of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of each atom, with chemical shifts being highly sensitive to the local geometry and electronic structure. For instance, the chemical shifts of the protons on the pyrrolidine ring can indicate the ring's pucker and the orientation of the substituents.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine through-space proximities between protons. nih.gov These measurements are crucial for establishing the relative stereochemistry of the chiral centers and for identifying preferred conformations in solution. For example, the observation of a NOE between a proton on the pyrrolidine ring and the alpha-proton of the amino acid moiety would suggest a folded conformation. In studies of β-proline oligopeptides, which share the pyrrolidine motif, ROESY has been effectively used to obtain inter-proton distance restraints, which are then used to build and refine three-dimensional models of the molecules in solution. nih.gov

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry and secondary structure of chiral molecules like this compound. The differential absorption of left and right circularly polarized light provides information about the molecule's chirality and can be used to monitor conformational changes. While specific CD data for this compound is not readily available in the public domain, the technique is widely applied to amino acids and their derivatives to probe their solution-state conformations.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound or one of its derivatives would definitively establish the bond lengths, bond angles, and torsion angles, as well as the absolute stereochemistry if a chiral resolving agent is used.

While a crystal structure for the parent compound is not publicly available, the Cambridge Structural Database (CSD) may contain structures of related derivatives. Such structures would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of the acetic acid side chain relative to the ring. In analogous systems, such as oligomers of β-proline, X-ray analysis has been instrumental in characterizing the solid-state conformations, which can then be compared to the solution-state structures determined by NMR. frontiersin.org

Computational Chemistry Approaches for Conformational Landscapes and Energy Minima

Computational chemistry offers powerful tools to complement experimental data and to explore the full conformational space of a molecule. These methods can provide insights into the relative energies of different conformers and the energy barriers between them.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to optimize the geometry of different conformers and to calculate their relative energies. acs.orgepstem.netresearchgate.net For this compound, DFT calculations could be used to:

Predict the most stable conformations of the pyrrolidine ring (e.g., C2-endo, C3-exo).

Determine the rotational barriers around the C-C and C-N bonds of the amino acid side chain.

Calculate theoretical NMR chemical shifts and coupling constants that can be compared with experimental data to validate the predicted conformations. acs.orgresearchgate.net

DFT calculations on proline and its analogs have been successfully used to investigate reaction mechanisms and to understand stereoselectivity, demonstrating the power of this approach in studying pyrrolidine-containing molecules. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govfu-berlin.de By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and identify the most populated conformational states. For this compound, MD simulations could be used to:

Simulate the conformational dynamics of the molecule in different solvents.

Identify the most prevalent pyrrolidine ring puckering modes.

Calculate the free energy differences between different conformational states.

MD simulations have been extensively used to study the conformational dynamics of amino acids and peptides in solution, providing valuable insights into their behavior that are not accessible through static experimental methods. rsc.orgnih.govrsc.org

Stereochemical Implications of the Pyrrolidine Ring on Amino Acid Structure

Defined Stereocenters: The molecule possesses at least two chiral centers: the alpha-carbon of the amino acid and the C3 position of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The specific stereochemistry will have a profound impact on the molecule's biological activity and its interactions with other chiral molecules.

Restricted Torsional Angles: The cyclic nature of the pyrrolidine ring restricts the range of accessible phi (Φ) and psi (Ψ) torsion angles of the amino acid backbone, compared to acyclic amino acids. This conformational rigidity can be advantageous in the design of peptidomimetics and other structured molecules.

The stereochemical features imposed by the pyrrolidine ring are crucial for the rational design of molecules with specific three-dimensional structures and biological functions.

Functionalization of the Amino Acid Backbone

The amino acid portion of the molecule presents two primary sites for modification: the N-terminus (α-amino group) and the carboxylic acid group.

The α-amino group is a primary site for a variety of chemical modifications. A common strategy in peptide synthesis and for use as a chemical intermediate is the introduction of a protecting group. The tert-butoxycarbonyl (Boc) group is frequently used, resulting in compounds such as 2-amino-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid. nih.govrsc.org This protection prevents unwanted side reactions during subsequent chemical steps, such as coupling of the carboxylic acid.

More advanced and selective modifications of the N-terminus can be achieved. For instance, methodologies developed for the selective labeling of the N-termini of peptides and proteins can be applied. One such strategy involves the use of 2-ethynylbenzaldehydes. nih.gov The reaction, typically conducted in a slightly acidic buffer, proceeds via cyclization to form a stable isoquinolinium salt, offering high selectivity for the N-terminal α-amino group over other nucleophilic side chains like the ε-amino group of lysine. nih.gov The incorporation of an alkyne handle via this method allows for further functionalization through copper(I)-catalyzed cycloaddition reactions. nih.gov

Table 1: Examples of N-Terminal Modification Reagents and Conditions

Reagent/MethodResulting ModificationTypical ConditionsSelectivityReference
Di-tert-butyl dicarbonateBoc-protectionBase (e.g., NaOH, triethylamine) in solvent (e.g., Dioxane/Water)High nih.govrsc.org
2-EthynylbenzaldehydesIsoquinolinium salt formationSlightly acidic buffer (e.g., pH 6.5 PBS)/DMSOHigh for N-terminus nih.gov

This table is generated based on general N-terminal modification strategies applicable to the target compound.

The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides. These transformations typically involve the activation of the carboxyl group, often with a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). acs.orgchemrxiv.org The activated carboxyl group can then react with a nucleophile (an alcohol or an amine) to form the desired derivative. The efficiency of EDC-mediated coupling can be enhanced by the addition of N-hydroxysulfosuccinimide (NHS). chemrxiv.orgthieme-connect.com

This strategy is fundamental for incorporating the amino acid into a peptide chain from its C-terminus and for attaching various functional moieties. For example, derivatization with amines like 4-bromo-N-methylbenzylamine (4-BNMA) has been used to improve retention in reversed-phase chromatography and provide favorable fragmentation for mass spectrometry analysis. acs.org

Table 2: Common Reagents for Carboxylic Acid Derivatization

Reagent ClassExample ReagentPurposeReference
CarbodiimidesEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activation for amide/ester formation acs.orgthieme-connect.com
AdditivesNHS (N-hydroxysuccinimide) / Sulfo-NHSImprove coupling efficiency, reduce side reactions chemrxiv.orgthieme-connect.com
Derivatization Agents4-bromo-N-methylbenzylamine (4-BNMA)Enhance analytical detection (LC-MS) acs.org

This table outlines general methods for carboxylic acid derivatization applicable to the target compound.

Chemical Modifications of the Pyrrolidine Ring System

The pyrrolidine ring offers opportunities for skeletal modification through functionalization of its C-H bonds or through reactions that cleave the ring structure.

The selective functionalization of specific C-H bonds on the saturated pyrrolidine ring is a significant challenge in synthetic chemistry. Modern methods, however, have enabled such transformations with high precision. A notable example is the palladium-catalyzed C(sp³)–H arylation. acs.org Research has shown that by using an aminoquinoline auxiliary as a directing group attached at the C3 position of a pyrrolidine ring, it is possible to achieve highly regio- and stereoselective arylation at the C4 position. acs.org This reaction proceeds with aryl iodides and uses a palladium catalyst, yielding cis-3,4-disubstituted pyrrolidines. acs.org This C-H activation strategy is powerful for creating analogues with diverse aryl substituents on the pyrrolidine core. acs.orgosaka-u.ac.jp

While electrocyclic ring-closing reactions are common for forming rings from conjugated π-systems, the saturated nature of the pyrrolidine ring makes such reactions inapplicable. researchgate.net Instead, transformations of the pyrrolidine ring are characterized by "skeletal remodeling," which involves the cleavage of inert C-N or C-C bonds. acs.org

Recent advancements have demonstrated the reductive cleavage of the C2–N bond in unstrained, N-acylated pyrrolidines. acs.org One effective strategy employs a combination of a Lewis acid and photoredox catalysis. acs.org This method facilitates a single-electron transfer to the N-acyl group (e.g., N-benzoyl), initiating a radical-based process that results in site-selective C-N bond cleavage. acs.org This approach is significant as it allows for the deconstruction of the stable pyrrolidine ring under relatively mild conditions, enabling the conversion of pyrrolidine derivatives into different scaffolds like γ-lactones or aziridines. acs.org

Incorporation into Peptide and Peptidomimetic Structures

As a non-canonical amino acid, this compound is a valuable building block for the synthesis of peptides and peptidomimetics with novel properties. The incorporation of such constrained amino acids can rigidify the peptide backbone, which may enhance binding affinity, selectivity, and resistance to enzymatic degradation compared to natural peptides.

The synthesis of peptides incorporating this amino acid follows standard solid-phase peptide synthesis (SPPS) protocols. The amino acid, with its α-amino group protected (e.g., with Fmoc) and its pyrrolidine nitrogen potentially protected as well (e.g., with Boc), is activated at its carboxylic acid group using coupling agents like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphate) and coupled to the free amine of the growing peptide chain on a solid support.

This building block can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides. For example, it can be coupled to other heterocyclic scaffolds to produce novel conjugates with potential biological activity. The pyrrolidine ring introduces a specific conformational constraint that can be exploited in the design of mimetics targeting protein-protein interactions.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated assembly of peptide chains. acs.orgbiorxiv.org The incorporation of non-proteinogenic amino acids like this compound into a peptide sequence via SPPS requires a carefully designed protecting group strategy to ensure selective bond formation. nih.gov

The general workflow for SPPS involves anchoring the C-terminal amino acid to a solid support (resin) and then sequentially adding amino acid residues in the C-to-N direction. wikipedia.orgspringernature.com Each cycle consists of two main steps: the deprotection of the N-terminal α-amino group of the resin-bound peptide and the coupling of the next N-protected amino acid. wikipedia.org

For the integration of this compound, a dual-protection scheme is necessary:

Nα-Protection: The α-amino group is typically protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable during the coupling step but can be cleanly removed with a mild base, commonly a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). acs.orgbiorxiv.org

Side-Chain Protection: The secondary amine within the pyrrolidine ring must also be protected to prevent it from reacting with the activated carboxyl groups of incoming amino acids. An acid-labile group such as the tert-butyloxycarbonyl (Boc) group is an ideal choice. The Boc group is orthogonal to the Fmoc group, meaning it remains intact during the basic conditions of Fmoc removal but can be cleaved at the end of the synthesis during the final acidolytic cleavage of the peptide from the resin. peptide.com

The fully protected amino acid, Nα-Fmoc-N-Boc-2-amino-2-(pyrrolidin-3-yl)acetic acid, would be the key building block for SPPS. The coupling of this protected residue to the growing peptide chain on the solid support is achieved using standard coupling reagents that activate the carboxylic acid group. bachem.com

Table 1: Protecting Group Strategy for SPPS Incorporation

Functional GroupProtecting GroupAbbreviationCleavage ConditionRationale
α-Amino GroupFluorenylmethyloxycarbonylFmocMild base (e.g., 20% Piperidine in DMF)Allows for sequential N-terminal deprotection in each cycle. peptide.com
Pyrrolidine N-Htert-ButyloxycarbonylBocStrong acid (e.g., TFA)Provides orthogonal protection of the side-chain amine; stable to Fmoc deprotection conditions. peptide.com

Solution-Phase Coupling Strategies

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains crucial, particularly for large-scale production. wikipedia.org In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent, followed by purification of the product after each step. americanpeptidesociety.org

The coupling of this compound in solution follows the same fundamental principles of activating the carboxyl group to facilitate amide bond formation. bachem.comamericanpeptidesociety.org The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, especially racemization. wikipedia.org

Common classes of coupling reagents used for this purpose include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org To suppress racemization and improve efficiency, they are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgamericanpeptidesociety.org

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate byproducts that are generally easy to remove.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids. bachem.com

The general reaction involves activating the carboxyl group of the protected this compound (e.g., Nα-Fmoc-N-Boc-2-amino-2-(pyrrolidin-3-yl)acetic acid) with the chosen reagent and then adding the N-terminally deprotected amino acid or peptide ester to form the new peptide bond. google.com

Table 2: Common Reagents for Solution-Phase Coupling

Reagent ClassExample ReagentAbbreviationKey Features
CarbodiimidesN,N'-DiisopropylcarbodiimideDICCost-effective; used with additives like HOBt to reduce racemization. americanpeptidesociety.org
Phosphonium SaltsPyBOPPyBOPHigh coupling efficiency; suitable for sterically hindered couplings.
Uronium/Aminium SaltsHATUHATUVery rapid and efficient; often the reagent of choice for difficult couplings. bachem.comacs.org

Synthesis of Cyclic Analogues and Constrained Peptidomimetics

The inherent rigidity of the pyrrolidine ring in this compound already imparts a significant conformational constraint on the peptide backbone, which can be highly beneficial for biological activity. mdpi.com This constraint can be further enhanced by synthesizing cyclic analogues, leading to peptidomimetics with well-defined topologies that can improve receptor affinity, selectivity, and metabolic stability. mdpi.com

Several strategies can be employed to create cyclic analogues based on this amino acid:

Head-to-Tail Cyclization: A linear peptide containing this compound can be synthesized using SPPS or solution-phase methods. After cleavage from the resin and global deprotection, the N-terminal amine can be coupled with the C-terminal carboxylic acid to form a macrocyclic lactam. This intramolecular reaction is typically performed under high dilution to favor cyclization over polymerization, often using potent coupling reagents like HATU or PyBOP. springernature.comnih.gov

Side-Chain Cyclization: If other reactive amino acids (e.g., Lysine, Aspartic Acid, Cysteine) are included in the peptide sequence, bridges can be formed between their side chains or between a side chain and the peptide terminus.

Synthesis of Novel Bicyclic Scaffolds: The pyrrolidine ring itself can be a starting point for more complex heterocyclic systems. For example, intramolecular reactions can be designed to form an additional ring fused to the pyrrolidine, creating highly constrained bicyclic amino acid structures. The synthesis of polyhydroxylated pyrrolidine analogues from nitrone precursors illustrates a pathway to complex cyclic structures. nih.gov

These constrained peptidomimetics are valuable tools for probing protein-protein interactions and designing potent enzyme inhibitors. mdpi.com

Design and Synthesis of Prodrug Forms for Enhanced Delivery to Biological Systems

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low membrane permeability and poor oral bioavailability. nih.gov The prodrug approach involves chemically modifying a drug to form an inactive derivative that, once administered, is converted back to the active parent compound in vivo. acs.org

Amino acids are excellent candidates for use as "promoieties" in prodrug design because they can be targeted to endogenous amino acid or peptide transporters (like PEPT1) in the intestine, thereby improving absorption. nih.govmdpi.com The functional groups of this compound, or peptides containing it, can be derivatized to create prodrugs.

Key prodrug strategies include:

Ester Formation: The carboxylic acid group can be esterified, for example, with an acyloxyalkyl group. This masks the negative charge, increasing lipophilicity and potentially facilitating passive diffusion across cell membranes. These esters are designed to be hydrolyzed by esterase enzymes in the blood or target tissues to release the active carboxylic acid. nih.gov

Amino Acid Conjugation: The parent molecule can be linked to another amino acid, such as valine or isoleucine, via an ester or amide bond. mdpi.com This strategy aims to create a dipeptide-like structure that can be recognized and actively transported by peptide transporters like PEPT1. nih.govgoogle.com For instance, the carboxylic acid of this compound could be coupled to the hydroxyl group of a serine residue attached to a linker, a strategy used for other drug candidates. nih.gov

The synthesis of these prodrugs typically involves standard esterification or amide coupling reactions using the appropriately protected parent molecule and the desired promoiety. acs.org

Investigation of Biological Interactions and Mechanistic Insights Pre Clinical, Non Human Focus

Ligand-Receptor Binding Profiling

The interaction of compounds based on the pyrrolidin-3-yl acetic acid scaffold with various receptors has been a subject of scientific inquiry, revealing affinities for several key targets within the central nervous system.

Studies on analogs of 2-Amino-2-(pyrrolidin-3-yl)acetic acid have demonstrated notable binding affinities for specific receptor subtypes. For instance, a derivative, 2-hydroxy-2-((S)-pyrrolidin-3-yl)acetic acid, has been evaluated in [3H]muscimol binding assays using rat synaptic membranes, indicating interaction with GABA-A receptors. researchgate.net

Data for the closely related compound, Pyrrolidin-3-yl-acetic acid, shows its interaction with human GABA-A receptors composed of α5, β2, and γ2 subunits expressed in tsA201 cells. In these assays, it exhibited agonist activity with a reported EC50 value, suggesting a functional interaction with this receptor complex.

Further investigations into the binding profile of Pyrrolidin-3-yl-acetic acid have revealed its affinity for GABA transporters. Specifically, it has been shown to inhibit the human GABA transporter 1 (GAT1) expressed in Flp-In CHO cells.

Receptor and Transporter Binding Affinity of Pyrrolidin-3-yl-acetic acid Analogs
CompoundTargetAssay TypeCell LineAffinity (Value)Affinity (Unit)
Pyrrolidin-3-yl-acetic acidHuman GABA-A (α5β2γ2)Agonist ActivitytsA20124000EC50 (nM)
Pyrrolidin-3-yl-acetic acidHuman GAT1Inhibition of [3H]GABA uptakeFlp-In CHO3900IC50 (nM)
2-hydroxy-2-((S)-pyrrolidin-3-yl)acetic acidRat GABA-A Receptors[3H]Muscimol bindingSynaptic membranesN/AData not specified

Competition binding assays have been instrumental in determining the inhibitory potential of pyrrolidin-3-yl-acetic acid derivatives at specific receptors and transporters. In a study utilizing rat brain synaptic membranes, Pyrrolidin-3-yl-acetic acid was assessed for its ability to displace radiolabeled ligands from the GABA-B receptor, yielding an IC50 value of 7800 nM.

Furthermore, a dissertation focused on the screening of oxime libraries derived from 5-membered cyclic amino acids utilized MS binding assays to identify inhibitors of the murine GABA transporter 1 (mGAT1). uni-muenchen.de This work included derivatives of 2-(pyrrolidin-3-yl)acetic acid, highlighting the utility of this scaffold in competitive binding studies. uni-muenchen.de

Competition Binding Data for Pyrrolidin-3-yl-acetic acid
CompoundTargetAssay SystemIC50 (nM)
Pyrrolidin-3-yl-acetic acidRat GABA-B ReceptorBrain synaptic membranes7800

Enzyme Inhibition and Activation Studies

The pyrrolidin-3-yl-acetic acid framework has been identified as a relevant scaffold in the design of enzyme inhibitors. While direct enzymatic data for this compound is limited, studies on closely related analogs provide significant insights into its potential for enzyme modulation.

Research has shown that derivatives of α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid possess potent α-glucosidase inhibitory activity. acs.orgresearchgate.net One particular derivative demonstrated an IC50 value of 30.1 ± 0.6 μM, indicating a significant inhibitory effect on this enzyme. acs.orgresearchgate.netjapsonline.com The proposed mechanism for this class of compounds involves the modulation of key enzymes in metabolic pathways. acs.org

In a different context, a derivative of pyrrolidin-3-ylacetic acid was evaluated for its effect on major cytochrome P450 (CYP) enzymes. The results indicated no significant inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 20 μM. google.com This suggests a low potential for drug-drug interactions mediated by these enzymes for this particular analog. google.com

Additionally, the Boc-protected intermediate, 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, serves as a key building block in the synthesis of allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme in cancer metabolism. This underscores the value of the pyrrolidine (B122466) acetic acid core in developing enzyme-targeted therapeutics.

Detailed kinetic studies on the interaction of this compound with specific enzymes are not extensively reported in the public domain. However, the reported IC50 values for its derivatives against enzymes like α-glucosidase provide a quantitative measure of their inhibitory potency. The determination of these values is fundamental to understanding the concentration-dependent effects of these compounds on enzyme activity.

Enzyme Inhibition Data for Pyrrolidin-3-yl-acetic acid Derivatives
Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivativeα-glucosidase30.1 ± 0.6 μM acs.orgresearchgate.netjapsonline.com
(R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridineCYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4> 20 μM google.com

Cell-Based Assays Utilizing Non-Human Cell Lines (excluding clinical safety/efficacy)

Cell-based assays employing non-human cell lines have been crucial in elucidating the functional effects of pyrrolidin-3-yl-acetic acid derivatives. A notable example is the investigation of a pyrrolidin-3-ylacetic acid derivative as an inhibitor of the fractalkine-CX3CR1 pathway. In a chemotaxis assay using B300 mouse lymphoma cells transfected with human CX3CR1, this compound demonstrated potent inhibition of cell migration with an IC50 of 13 nM.

Furthermore, HEK-293F cells have been utilized for the transient transfection and subsequent purification of human Apo(a) protein. This recombinant protein was then used in a competitive binding assay with a pyrrolidin-3-yl acetic acid derivative to assess its binding affinity.

The aforementioned studies on GABA receptors and transporters also relied on non-human cell lines. Specifically, human embryonic kidney (HEK) tsA201 cells were used to express recombinant GABA-A receptors, while Flp-In Chinese Hamster Ovary (CHO) cells were used for the expression of the human GABA transporter 1 (GAT1).

Cellular Uptake and Distribution Studies

The cellular penetration of a compound is a critical determinant of its biological activity. For a molecule like this compound, several mechanisms of cellular uptake can be hypothesized.

General Mechanisms of Cellular Uptake:

Amino Acid Transporters: Given its structural similarity to natural amino acids, it is plausible that this compound could be recognized and transported into cells by various amino acid transport systems.

Passive Diffusion: The physicochemical properties of the compound, such as its lipophilicity and size, would influence its ability to passively diffuse across the cell membrane. Computational models and in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are often employed to predict and measure passive permeability. nih.govacs.org

Endocytosis: For larger derivatives or conjugates of the parent compound, endocytosis could be a relevant uptake mechanism. nih.gov

Studies on Related Compounds:

Research on amino acid ester prodrugs has demonstrated that such modifications can significantly enhance cellular uptake via peptide transporters like hPEPT1, even in the absence of a true peptide bond. grantome.com This suggests that derivatives of this compound could be designed to leverage specific transporter-mediated uptake. Furthermore, studies on fluorescently labeled amino acids are used to directly visualize and quantify cell permeability. researchgate.net

Functional Assays for Receptor/Enzyme Activity

Functional assays are essential for characterizing the effect of a compound on its molecular target. These assays measure the biological response resulting from the compound's interaction with a receptor or enzyme.

Receptor Activity Assays:

Binding Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. allfordrugs.com

Functional Assays: For G-protein coupled receptors (GPCRs), functional assays may include measuring changes in intracellular second messengers like cAMP or calcium. For ligand-gated ion channels, such as the NMDA receptor, electrophysiological techniques like two-electrode voltage-clamp (TEVC) are used to measure ion flow across the cell membrane in response to the compound. nih.govsbdrugdiscovery.com

Enzyme Activity Assays:

Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50). For example, the inhibitory activity of pyrrolidine derivatives against enzymes like dipeptidyl peptidase-IV (DPP-IV) and neuraminidase has been extensively studied. nih.govacs.org

Kinetic Studies: Enzyme kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Molecular Target Identification and Validation Approaches

Identifying the specific molecular target(s) of a compound is a crucial step in understanding its mechanism of action. The pyrrolidine scaffold is a key feature in numerous compounds with well-defined molecular targets. nih.gov

Potential Targets Based on Analogue Studies:

Dipeptidyl Peptidase-IV (DPP-IV): Many DPP-IV inhibitors, used in the treatment of type 2 diabetes, feature a pyrrolidine ring that interacts with the enzyme's active site. acs.orgwikipedia.org

Neuraminidase: Pyrrolidine derivatives have been designed and synthesized as potent inhibitors of influenza neuraminidase. nih.govnih.gov

NMDA Receptor: The structural similarity to glycine (B1666218) suggests that this compound or its analogues could potentially modulate the glycine binding site on the NMDA receptor. nih.govnih.govmdpi.com

Other Enzymes and Receptors: The versatility of the pyrrolidine scaffold has led to its incorporation in inhibitors of various other enzymes, such as myeloid cell leukemia-1 (Mcl-1) and cyclo-oxygenase/5-lipoxygenase, as well as modulators of receptors like the 5-HT2A and CCR5 receptors. tandfonline.comnih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (excluding clinical outcomes)

SAR studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, researchers can identify key functional groups and structural features responsible for its potency and selectivity. nih.gov

Design and Synthesis of Analogues for SAR Exploration

The synthesis of analogues is fundamental to SAR studies. For this compound, synthetic strategies would likely involve modifications at several key positions:

The Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can influence its conformation and interaction with the target. Stereochemistry is also a critical factor, as different stereoisomers can exhibit vastly different biological activities. nih.gov

The Amino Group: The basicity and nucleophilicity of the amino group can be modulated through substitution. nih.gov

The Acetic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide to alter the compound's physicochemical properties and target interactions.

Numerous synthetic methods for creating diverse pyrrolidine derivatives have been reported, often starting from commercially available precursors like 4-hydroxy-L-proline. nih.govmdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are valuable tools for predicting the activity of new compounds and for understanding the structural requirements for a desired biological effect.

3D-QSAR Approaches:

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govtandfonline.comnih.gov Studies on pyrrolidine-based inhibitors of neuraminidase and CCR5 have successfully employed these techniques to guide the design of more potent compounds. nih.govnih.gov

The following table summarizes QSAR findings for various pyrrolidine derivatives from the literature:

TargetQSAR ModelKey FindingsReference
Neuraminidase3D-QSAR (CoMFA/CoMSIA)Hydrogen bonds and electrostatic interactions are crucial for inhibitory activity. nih.gov
CCR5 Receptor3D-QSAR (CoMFA/CoMSIA)Steric, electrostatic, hydrogen bond, and hydrophobic fields all contribute significantly to inhibitor binding. nih.gov
Mcl-13D-QSAR (CoMFA/CoMSIA)The models identified key steric and hydrophobic contributions, guiding the design of new, more potent inhibitors. tandfonline.com
DPP-IV2D-QSAR and 3D-QSARMultiple studies have developed robust QSAR models to predict the inhibitory potency of new pyrrolidine-based compounds. nih.gov

Pharmacophore Modeling and Ligand Design Principles Based on Biological Data

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to interact with a specific biological target. These models are generated based on the structures of known active ligands or the structure of the target's binding site. youtube.com

Pharmacophore Models for Potential Targets:

DPP-IV Inhibitors: Pharmacophore models for DPP-IV inhibitors typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. These models have been instrumental in the discovery and optimization of new DPP-IV inhibitors. nih.govresearchgate.netmdpi.com

NMDA Receptor Glycine Site Agonists: Pharmacophore models for the glycine binding site of the NMDA receptor have been developed to guide the design of novel agonists and antagonists. nih.gov

The following table illustrates common pharmacophoric features identified for relevant target classes:

Target ClassCommon Pharmacophoric FeaturesReference
DPP-IV InhibitorsHydrogen bond acceptor, hydrogen bond donor, hydrophobic features nih.govresearchgate.net
Neuraminidase InhibitorsHydrogen bond donors and acceptors, electrostatic interaction points nih.gov
NMDA Receptor Glycine Site AgonistsAmino group (positive ionizable), carboxylate group (negative ionizable), specific spatial arrangement nih.gov

Advanced Applications in Chemical Biology and Drug Discovery Research

Development of 2-Amino-2-(pyrrolidin-3-yl)acetic acid as a Molecular Probe for Biological Systems

While direct research on this compound as a molecular probe is not extensively documented, its structural framework is amenable to modifications that would enable such applications. Molecular probes are essential tools in chemical biology for visualizing and quantifying biological molecules and processes in living systems. The development of this compound into a molecular probe would typically involve the covalent attachment of a reporter group, such as a fluorophore, a biotin tag, or a radiolabel.

The secondary amine of the pyrrolidine (B122466) ring or the primary amine at the alpha-carbon could serve as a handle for chemical modification. For instance, a fluorescent dye could be conjugated to the pyrrolidine nitrogen, allowing the resulting molecule to be tracked within a cell or organism. This would be particularly useful if the parent molecule or a peptidomimetic derived from it has a known biological target. The fluorescently labeled analog could then be used in techniques like fluorescence microscopy or flow cytometry to study the localization and dynamics of its interaction with the target protein.

Similarly, biotinylation of this compound would enable its use in affinity-based purification of binding partners. After incubation with a cell lysate, the biotinylated probe and its interacting proteins can be captured using streptavidin-coated beads. This approach is instrumental in target identification and validation in drug discovery.

The following table outlines potential modifications to this compound for its use as a molecular probe:

Probe TypeReporter GroupPotential Attachment SiteApplication
Fluorescent Probee.g., Fluorescein, RhodaminePyrrolidine nitrogen or alpha-amino groupCellular imaging, binding assays
Affinity ProbeBiotinPyrrolidine nitrogen or alpha-amino groupProtein pull-down assays, target identification
Radiolabeled Probee.g., 3H, 14CIncorporated during synthesisQuantitative binding studies, metabolic labeling

The successful development of such probes would hinge on ensuring that the attached reporter group does not sterically hinder the interaction of the core molecule with its biological target.

Utility as a Scaffold for Combinatorial Library Synthesis

The structural rigidity and stereochemical complexity of this compound make it an excellent scaffold for the synthesis of combinatorial libraries. Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. The pyrrolidine ring provides a three-dimensional framework that can be systematically decorated with various functional groups to explore a wide chemical space.

Solid-phase synthesis is a particularly powerful technique for constructing libraries based on this scaffold. nih.gov The amino acid can be attached to a solid support, and the pyrrolidine ring and the alpha-amino group can be selectively functionalized in a stepwise manner. For example, the pyrrolidine nitrogen can be acylated, alkylated, or sulfonylated with a diverse set of building blocks, while the alpha-amino and carboxylic acid groups can be incorporated into peptide chains.

A key advantage of using a constrained scaffold like this compound is that it limits the conformational flexibility of the resulting library members. This pre-organization can lead to higher binding affinities and specificities for their biological targets. The "mix and split" technique in combinatorial synthesis can be employed to generate vast libraries of compounds based on this scaffold, where each bead in the solid-phase synthesis carries a unique compound. scribd.com

The following table illustrates a hypothetical combinatorial library design using this compound as the scaffold:

Scaffold PositionBuilding Block DiversityExample Functional Groups
Pyrrolidine Nitrogen (R1)Acyl chlorides, sulfonyl chlorides, aldehydes (reductive amination)Benzoyl, tosyl, benzyl
Alpha-Amino Group (R2)Protected amino acids, carboxylic acidsFmoc-Ala-OH, Boc-Gly-OH, Acetic acid
Carboxylic Acid (R3)Amines (amide bond formation)Benzylamine, piperidine (B6355638)

Such libraries of pyrrolidine-based compounds have been instrumental in the discovery of potent and selective enzyme inhibitors and receptor modulators. nih.gov

Role in the Design of Constrained Peptidomimetics with Defined Secondary Structures

One of the most significant applications of this compound is in the design of constrained peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid pyrrolidine ring of this amino acid can be used to induce specific secondary structures, such as β-turns and helices, in peptide sequences. chemdiv.com

β-turns are crucial secondary structures involved in many protein-protein interactions. The incorporation of this compound into a peptide chain can force the backbone to adopt a turn-like conformation. The substituents on the pyrrolidine ring can be designed to mimic the side chains of the amino acids in the natural β-turn. For instance, a library of trans-pyrrolidine-3,4-dicarboxamides has been successfully used as a β-turn mimetic scaffold. nih.gov

The constrained nature of the pyrrolidine ring reduces the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity. Furthermore, the defined stereochemistry of the chiral centers in this compound allows for precise control over the spatial orientation of the appended functional groups, which is critical for molecular recognition.

The following table summarizes the key features and advantages of using this compound in constrained peptidomimetics:

FeatureAdvantage
Rigid Pyrrolidine RingInduces defined secondary structures (e.g., β-turns)
Multiple Chiral CentersPrecise control over the 3D arrangement of side chains
Reduced Conformational FlexibilityLower entropic penalty upon binding, leading to higher affinity
Non-Peptidic BackboneIncreased resistance to proteolytic degradation

The rational design of peptidomimetics based on this scaffold has led to the development of potent inhibitors of enzymes and modulators of protein-protein interactions.

Integration into Supramolecular Assemblies and Material Science Contexts

The field of supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. While the direct integration of this compound into supramolecular assemblies is an emerging area, the use of amino acids as building blocks for such structures is well-established, particularly in the construction of metal-organic frameworks (MOFs). uab.catnih.gov

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral amino acids, such as derivatives of this compound, into MOF structures could lead to the formation of chiral frameworks with potential applications in enantioselective separations and asymmetric catalysis. The amino and carboxylate groups of the molecule can coordinate to metal centers, while the pyrrolidine ring can be further functionalized to tune the properties of the resulting material.

Furthermore, peptides containing conformationally constrained amino acids have been shown to self-assemble into well-defined nanostructures, such as nanotubes and nanofibers. nih.gov The incorporation of this compound into a peptide sequence could influence its self-assembly behavior, leading to the formation of novel biomaterials with potential applications in tissue engineering and drug delivery. The rigid pyrrolidine ring could enforce a specific conformation that directs the self-assembly process.

Potential supramolecular applications for this compound derivatives are outlined in the table below:

Supramolecular AssemblyPotential Role of the CompoundPotential Application
Metal-Organic Frameworks (MOFs)Chiral organic linkerEnantioselective separation, asymmetric catalysis
Self-Assembling PeptidesInduce specific secondary structure to guide assemblyBiomaterials for tissue engineering, drug delivery vehicles
FoldamersMonomeric unit to create novel helical structuresMolecular recognition, catalysis

Further research is needed to fully explore the potential of this unique amino acid in the realm of supramolecular chemistry and materials science.

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for labeling and tracking biomolecules in their natural environment. While this compound itself is not a bioorthogonal reagent, it can be readily modified to incorporate bioorthogonal functional groups.

For example, an azide or an alkyne group could be introduced onto the pyrrolidine ring or as a modification of the alpha-substituent. These "clickable" derivatives could then be incorporated into peptides or other biomolecules. The resulting modified biomolecule could then be selectively labeled in a complex biological milieu using a complementary bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.org

The ability to site-specifically label biomolecules containing this constrained amino acid would open up new avenues for studying their biological function. For instance, a fluorescent dye could be attached via a bioorthogonal reaction to a peptidomimetic containing a "clickable" this compound derivative, allowing for its visualization in living cells.

The following table presents potential bioorthogonal modifications of this compound and their corresponding ligation partners:

Bioorthogonal Functional GroupPotential Modification SiteComplementary Ligation PartnerBioorthogonal Reaction
Azide (-N3)Pyrrolidine ring or alpha-substituentAlkyneAzide-Alkyne Cycloaddition (Click Chemistry)
Alkyne (C≡CH)Pyrrolidine ring or alpha-substituentAzideAzide-Alkyne Cycloaddition (Click Chemistry)
TetrazinePyrrolidine ring or alpha-substituenttrans-CycloocteneInverse Electron-Demand Diels-Alder Reaction

The development of such bioorthogonally-functionalized derivatives of this compound would significantly expand its utility as a tool in chemical biology.

Analytical and Characterization Methodologies for 2 Amino 2 Pyrrolidin 3 Yl Acetic Acid

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the purification of 2-Amino-2-(pyrrolidin-3-yl)acetic acid and for the assessment of its purity. These techniques separate the target compound from impurities based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. The method's high resolution and sensitivity allow for the detection and quantification of any impurities. While specific validated methods for this exact compound are not widely published in peer-reviewed literature, general HPLC methods for amino acids can be adapted. A typical setup would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using UV-Vis spectroscopy, often after derivatization to introduce a chromophore, or by mass spectrometry. sielc.comscience.govmdpi.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

ParameterTypical Conditions
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

Note: This table represents typical starting conditions for amino acid analysis and would require optimization for this compound.

Chiral HPLC for Enantiomeric Excess Determination

The this compound molecule possesses two chiral centers, leading to the possibility of four stereoisomers. The biological activity of chiral molecules is often stereospecific, making the determination of enantiomeric excess (e.e.) a critical quality control parameter. Chiral HPLC is the gold standard for this analysis. nih.gov This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of amino acid enantiomers. nih.govresearchgate.net The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. science.govresearchgate.net The ratio of the enantiomers is determined by comparing the peak areas in the resulting chromatogram.

Alternatively, an indirect method can be used, which involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 2: Common Chiral Stationary Phases for Amino Acid Separation

Chiral Stationary Phase (CSP) TypeChiral Selector Example
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)
Pirkle-type(R,R)-Whelk-O 1
Macrocyclic antibioticTeicoplanin

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the confirmation of the molecular weight of this compound and for its structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of this compound. The measured mass is compared to the theoretical exact mass, with a low mass error (typically < 5 ppm) providing strong evidence for the correct molecular formula. acs.org

Table 3: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₆H₁₂N₂O₂
Monoisotopic Mass 144.0899 g/mol
[M+H]⁺ (Protonated) 145.0972 m/z
[M-H]⁻ (Deprotonated) 143.0826 m/z

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants are all used to piece together the structure of the molecule. beilstein-journals.org

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. hmdb.caresearchgate.net

For this compound, the NMR spectra would be expected to show signals corresponding to the protons and carbons of the pyrrolidine (B122466) ring and the α-amino acid moiety. The exact chemical shifts and coupling constants would provide definitive proof of the structure and stereochemistry, especially when combined with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). While specific, fully assigned NMR data for this compound is not widely published, data for structurally similar pyrrolidine derivatives can provide a reference for expected chemical shift ranges. researchgate.netchemicalbook.com

1D and 2D NMR Experiments

The structural elucidation of this compound is accomplished through a suite of NMR experiments. These experiments provide information on the chemical environment of each atom, the connectivity between adjacent atoms, and the spatial relationships within the molecule. The data presented here is based on established principles of NMR spectroscopy and predicted chemical shifts for the given molecular structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the alpha-proton adjacent to the amino and carboxyl groups, and the protons of the amino group itself. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are expected for the carbonyl carbon of the acetic acid moiety, the alpha-carbon, and the distinct carbons of the pyrrolidine ring.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton-proton networks within the pyrrolidine ring and confirming the attachment of the acetic acid group to the C3 position of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent such as D₂O to avoid the exchangeable proton signals from the amine and carboxylic acid groups.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-2' (α-H)3.8 - 4.0d
H-3' (pyrrolidine)2.9 - 3.1m
H-2 (pyrrolidine)3.2 - 3.4 (axial), 3.0 - 3.2 (equatorial)m
H-4 (pyrrolidine)2.0 - 2.2 (axial), 1.8 - 2.0 (equatorial)m
H-5 (pyrrolidine)3.1 - 3.3 (axial), 2.9 - 3.1 (equatorial)m

Note: Chemical shifts are referenced to an internal standard. Multiplicity is denoted as d (doublet) and m (multiplet).

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C-1' (C=O)175 - 178
C-2' (α-C)58 - 62
C-3' (pyrrolidine)35 - 40
C-2 (pyrrolidine)48 - 52
C-4 (pyrrolidine)30 - 35
C-5 (pyrrolidine)45 - 50

Quantitative NMR (qNMR) for Concentration Determination

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance in a solution. Unlike other chromatographic techniques, qNMR is a primary ratio method, meaning it does not require a calibration curve using the target analyte. The concentration of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Methodology:

To determine the concentration of this compound, a known mass of a suitable internal standard is added to a precisely weighed sample of the analyte. The mixture is then dissolved in a known volume of an appropriate deuterated solvent.

Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR analysis. The ideal standard should:

Be chemically stable and not react with the analyte or solvent.

Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals.

Be of high purity and accurately weighable.

Have a known molecular weight.

For this compound, a common internal standard for qNMR in aqueous solutions is Maleic Acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) .

Data Acquisition and Processing: The ¹H NMR spectrum of the mixture is recorded under specific acquisition parameters to ensure accurate integration. These parameters include a long relaxation delay (D1) to allow for full magnetization recovery between scans and a sufficient number of scans to achieve a high signal-to-noise ratio.

Calculation: The concentration of the analyte is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

C = Concentration

I = Integral value of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

P = Purity of the standard

Hypothetical qNMR Experimental Data:

The following table presents a hypothetical data set for a qNMR experiment to determine the concentration of a sample of this compound using Maleic Acid as the internal standard.

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Signal Used for Integrationα-proton (H-2')Olefinic protons
Chemical Shift (ppm)~3.9~6.3
Number of Protons (N)12
Integral Value (I)1.000.95
Mass (m)10.5 mg5.2 mg
Molecular Weight (MW)144.17 g/mol 116.07 g/mol
Purity (P)To be determined99.9%

By applying the qNMR formula to this hypothetical data, the purity of the this compound sample can be accurately calculated. This methodology provides a robust and reliable means of quantifying the compound, which is essential for its use in further research and applications.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount for the biological function of molecules derived from 2-Amino-2-(pyrrolidin-3-yl)acetic acid. Future research will undoubtedly focus on creating more efficient, scalable, and versatile stereoselective synthetic routes.

Current research has highlighted several promising strategies. For instance, a highly efficient, 10-step synthesis of a related key intermediate, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been developed for the production of a fluoroquinolone antibiotic. researchgate.netnih.gov This pathway's success hinges on two critical transformations: a catalytic asymmetric hydrogenation using a chiral ruthenium complex and a stereospecific S(N)2 substitution. The high yield and stereoselectivity of the hydrogenation step, in particular, showcase the power of modern catalytic methods. researchgate.netnih.gov

TransformationCatalyst/ReagentKey FeatureYieldStereoselectivityReference
Asymmetric HydrogenationChiral DM-SEGPHOS-Ru(II) complexForms β-hydroxy amide intermediate73%de 98%, ee >99% researchgate.net, nih.gov
S(N)2 SubstitutionMethylamineInversion of configuration80%High researchgate.net, nih.gov

Table 1: Key Transformations in a Stereoselective Synthesis of a Pyrrolidine (B122466) Derivative. researchgate.netnih.gov

Future advancements are expected to build on these principles. Key areas of development include:

Advanced Cycloaddition Reactions: Glycine-based 1,3-dipolar [3+2] cycloadditions are emerging as a powerful tool for constructing the pyrrolidine ring directly, offering high atom economy and efficiency. nih.gov Further refinement of these methods could provide rapid access to a wide array of substituted pyrrolidine cores.

Novel Catalytic Systems: The development of new catalysts, potentially moving beyond precious metals like ruthenium to more abundant and environmentally benign options, will be a priority. These catalysts will be designed to control the multiple stereocenters of the molecule in a single step.

Ring-Expansion and Rearrangement Strategies: Innovative, metal-free ring-expansion methodologies, such as the Brønsted-acid-mediated rearrangement of monocyclopropanated pyrroles, offer unconventional and stereoselective pathways to related heterocyclic structures that could be converted to the desired amino acid. acs.org

Exploration of New Biological Targets for this compound Analogues

The conformational rigidity imparted by the pyrrolidine ring makes this compound an exceptional building block for designing peptidomimetics with enhanced receptor selectivity and potency. nih.govresearchgate.net Its utility as an intermediate for antibiotics targeting bacterial pathogens is already established, but the scope of potential biological targets is far broader. nih.gov

Future research will likely explore the incorporation of this constrained amino acid into peptides and small molecules targeting a variety of disease-related proteins. The rationale is that by restricting the conformational freedom of a ligand, it can be "pre-organized" into the ideal shape for binding to its target, leading to increased affinity and specificity. researchgate.net

Potential Target ClassRationale for ExplorationExample(s)Reference
G-Protein Coupled Receptors (GPCRs)Constrained peptides often exhibit high selectivity for specific GPCR subtypes.Melanocortin receptors (for melanoma), Bradykinin B2 receptor (for angioedema) researchgate.net, nih.gov
Ion ChannelsRigidity can enhance potency and selectivity for specific channel states.GABAB-mediated calcium channels (for neuropathic pain) nih.gov
Viral EnzymesRigid scaffolds can fit into conserved enzyme active sites.HIV Integrase google.com
Bacterial EnzymesThe known utility in fluoroquinolones suggests broader antibacterial potential.Bacterial DNA gyrase/topoisomerase IV nih.gov

Table 2: Potential Biological Target Areas for Analogues of this compound.

Emerging research avenues will focus on:

Systematic Peptide Scanning: Replacing native amino acids (especially glycine (B1666218) or proline) in known bioactive peptides with this compound to systematically probe the conformational requirements for activity. core.ac.uk

Targeting Protein-Protein Interactions (PPIs): The defined secondary structures that can be induced by this amino acid are ideal for mimicking alpha-helices or beta-turns, which are common motifs at PPI interfaces. nih.gov

Antiviral Drug Discovery: Inspired by the development of other acetic acid derivatives as HIV inhibitors, analogues of the title compound could be designed and screened against a range of viral targets, such as integrases, proteases, and polymerases. google.com

Integration with Advanced Computational Design and Screening Technologies

The synergy between synthetic chemistry and computational modeling is accelerating drug discovery. For a molecule like this compound, computational tools are invaluable for predicting properties and prioritizing synthetic targets.

De novo design programs and molecular dynamics (MD) simulations can be used to model how the incorporation of this amino acid influences peptide conformation and binding. core.ac.uknih.gov For example, computational screening can calculate the binding energies of different amino acids within a target's active site, allowing researchers to virtually test hypotheses before committing to synthesis. nih.gov In one study focused on designing peptide ligands, computational tools were used to screen a virtual library of amino acids to predict their binding affinity to a target molecule. nih.gov

Furthermore, docking and MD simulation studies on related pyrrolidine derivatives have successfully predicted their binding affinity to targets like acetylcholinesterase (AChE), with some novel compounds showing higher predicted scores than existing drugs like donepezil. nih.gov

CompoundTargetComputational MethodPredicted Docking ScoreReference
Donepezil (Reference)AChEExtra-Precision Docking-17.257 nih.gov
14a AChEExtra-Precision Docking-18.590 nih.gov
14d AChEExtra-Precision Docking-18.057 nih.gov

Table 3: Example of Predicted Docking Scores for Pyrrolidine Derivatives against Acetylcholinesterase (AChE). nih.gov

Future directions in this area will include:

Quantum Mechanics (QM) and DFT Studies: Using Density Functional Theory (DFT) to analyze electronic properties, such as HOMO-LUMO energy gaps, can help predict the reactivity and potential bioactivity of novel analogues. acs.org

AI-Driven Drug Design: Machine learning models trained on experimental data can predict the biological activity and pharmacokinetic properties (ADMET) of virtual compounds containing the this compound scaffold, enabling the rapid screening of vast chemical spaces. nih.govnih.gov

Interdisciplinary Research Opportunities in Chemical Biology, Materials Science, and Beyond

The unique properties of this compound open doors to research fields beyond traditional medicinal chemistry.

Chemical Biology: The development of molecular probes is a significant opportunity. A fluorescently tagged version of this compound could be synthesized and incorporated into peptides. nih.gov Such tools would allow researchers to use advanced imaging techniques to study the uptake, localization, and interactions of these peptides in living cells in real-time, providing crucial insights into their mechanisms of action. nih.gov Another key area is the creation of peptides with enhanced resistance to degradation by proteases, a major hurdle for peptide therapeutics, which this constrained building block can help overcome. nih.gov

Materials Science: There is growing interest in using peptides as building blocks for self-assembling nanomaterials. The rigid, defined conformation that can be enforced by this compound makes it an ideal component for programming the self-assembly of peptides into ordered structures like nanotubes, nanofibers, or hydrogels. These novel biomaterials could have applications in tissue engineering, drug delivery, and biosensing.

Organocatalysis: Proline and its derivatives are well-known organocatalysts. The rigid scaffold of this compound, particularly when incorporated into short peptides, could be explored for its potential to catalyze asymmetric reactions, such as aldol (B89426) or Michael additions. The constrained environment around the active amine or carboxylic acid could provide a unique chiral pocket for inducing stereoselectivity in chemical transformations. nih.gov

By fostering collaboration between synthetic chemists, biologists, computational scientists, and materials scientists, the full potential of this compound as a versatile molecular tool can be realized.

Q & A

Q. What synthetic routes are recommended for 2-Amino-2-(pyrrolidin-3-yl)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves Strecker amino acid synthesis or enzymatic resolution of racemic mixtures. For example, chiral centers in similar amino acids (e.g., D-4-fluorophenylglycine in ) are resolved using immobilized enzymes or chiral auxiliaries. Optimization includes:
  • Adjusting pH and temperature to favor enantioselectivity.
  • Using catalysts like L-proline for asymmetric induction.
  • Monitoring reaction progress via HPLC with chiral columns (≥98% purity, as seen in ).
    Reaction efficiency improves with microwave-assisted synthesis or flow chemistry, reducing side products.

Q. What analytical techniques are essential for characterizing purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms stereochemistry (e.g., chiral centers in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₂N₂O₂ for the target compound).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (see R₂²(8) motifs in ).
  • HPLC-PDA : Quantifies purity (>98% as per ).

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) due to potential eye/respiratory irritation (H319/H335 in ). Avoid inhalation; work in fume hoods.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation. Stability studies recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays to clarify conflicting potency data (e.g., ’s fluoropyridine derivative shows varied enzyme interactions).
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., pyrrolidine vs. pyridine rings in ) using molecular docking (AutoDock Vina) and free-energy perturbation simulations.
  • Meta-Analysis : Aggregate data from PubChem () and ECHA to identify outliers or assay-specific artifacts.

Q. What strategies optimize stereochemical outcomes during synthesis?

  • Methodological Answer :
  • Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for >99% enantiomeric excess (ee).
  • Chiral Pool Synthesis : Start from L-proline (pyrrolidine precursor) to retain configuration (see ’s amino acid derivatives).
  • Crystallization-Induced Diastereomer Transformation : Separate diastereomers via selective crystallization (e.g., ’s co-crystal engineering).

Q. How do intermolecular interactions influence crystallization behavior?

  • Methodological Answer :
  • Hydrogen-Bond Motif Analysis : Identify R₂²(8) or other motifs () using Mercury CSD software.
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to modulate crystal lattice energy.
  • Thermodynamic vs. Kinetic Control : Slow evaporation favors thermodynamically stable polymorphs, while rapid cooling traps metastable forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.